2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 5 and a tosyl (p-toluenesulfonyl) group at position 4. The thioether linkage (-S-) connects the thiazole moiety to a 1-(piperidin-1-yl)ethanone group. Key structural attributes include:
- Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, commonly associated with bioactivity in medicinal chemistry.
- 5-Chloro substituent: Enhances electrophilicity and may influence binding to biological targets.
- 4-Tosyl group: A sulfonate ester known to act as a leaving group in nucleophilic substitution reactions or improve metabolic stability.
- Thioether linkage: Provides resistance to oxidation compared to ethers.
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-12-5-7-13(8-6-12)26(22,23)16-15(18)25-17(19-16)24-11-14(21)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQJFJNZWMFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14ClN3O2S2
- Molecular Weight : 335.84 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
| Salmonella Typhi | 50 µg/mL |
These findings suggest that the compound has promising potential as an antimicrobial agent, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
These results indicate that the compound possesses significant antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For instance, a clinical trial involving patients with bacterial infections found that treatment with a thiazole-based compound led to a marked improvement in clinical outcomes compared to standard treatment protocols.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
In contrast, the tetrazole in ’s derivatives introduces a highly polar, non-aromatic ring with metabolic resistance , while the oxadiazole-thiophene system in ’s compound combines electron-deficient and electron-rich motifs for tailored reactivity .
Substituent Effects: The tosyl group in the target compound may serve as a leaving group or enhance stability, whereas the sulfonyl group in ’s compound likely increases hydrophilicity. The piperidinyl ethanone moiety is common across the target and compounds, suggesting shared pharmacokinetic profiles (e.g., basicity, membrane penetration).
Synthetic Routes :
- ’s derivatives are synthesized via tetrazole formation from aryl anilines, followed by chloroacetylation and piperidine substitution . This contrasts with the target compound’s likely route, which may involve thiazole sulfonation and thioether formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
